5-bromo-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)furan-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazolopyrimidine Core: The synthesis begins with the preparation of the thiazolopyrimidine core. This can be achieved by reacting 2-aminothiazole with an appropriate aldehyde under acidic conditions to form the thiazole ring, followed by cyclization with a suitable nitrile to form the pyrimidine ring.
Bromination: The next step involves the bromination of the thiazolopyrimidine intermediate using bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.
Coupling with Furan-2-carboxamide: The final step is the coupling of the brominated thiazolopyrimidine with furan-2-carboxamide. This can be done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the thiazolopyrimidine and furan rings, potentially leading to alcohol derivatives.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under mild heating conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, 5-bromo-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)furan-2-carboxamide is investigated for its potential therapeutic effects. It may exhibit antimicrobial, antiviral, or anticancer properties due to its ability to interact with biological macromolecules.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine: Similar in structure but with a thiadiazole ring instead of a thiazole ring.
7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine: Lacks the bromine and furan-2-carboxamide groups.
Uniqueness
5-bromo-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)furan-2-carboxamide is unique due to its combination of a brominated thiazolopyrimidine core with a furan-2-carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-bromo-N-[2-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O3S/c1-8-6-12(19)18-9(7-22-14(18)17-8)4-5-16-13(20)10-2-3-11(15)21-10/h2-3,6-7H,4-5H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQIQRHUCJZVPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)CCNC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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